N-benzyl-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-benzyl-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide, commonly known as BzDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BzDMA is a member of the sulfonamide family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of BzDMA is not fully understood. However, it is believed that BzDMA exerts its biological activities by binding to specific targets such as enzymes or receptors. The binding of BzDMA to its target may result in the inhibition or activation of the target, leading to the observed biological effects.
Biochemical and Physiological Effects:
BzDMA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BzDMA has anticancer and antiviral activities. BzDMA has also been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. In addition, BzDMA has been reported to modulate the activity of certain receptors such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
BzDMA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BzDMA is also stable under normal laboratory conditions. However, BzDMA has some limitations. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. In addition, BzDMA may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of BzDMA. One direction is to investigate the biological activities of BzDMA in vivo. Another direction is to identify the specific targets of BzDMA and elucidate its mechanism of action. Furthermore, the synthesis of BzDMA derivatives may lead to the discovery of compounds with improved biological activities and selectivity. Lastly, the incorporation of BzDMA into functional materials may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, BzDMA is a synthetic compound that has potential applications in various fields. The synthesis method of BzDMA involves the reaction of N-benzyl-2,3-dimethylbenzamide with methylsulfonyl chloride. BzDMA has been studied for its potential applications in medicinal chemistry, biochemistry, and material science. The mechanism of action of BzDMA is not fully understood, but it is believed to exert its biological activities by binding to specific targets. BzDMA has been shown to exhibit various biochemical and physiological effects. BzDMA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BzDMA, including the investigation of its biological activities in vivo and the synthesis of BzDMA derivatives.
Scientific Research Applications
BzDMA has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BzDMA has been investigated for its anticancer and antiviral activities. In biochemistry, BzDMA has been used as a tool to study protein-ligand interactions. In material science, BzDMA has been employed as a building block for the synthesis of functional materials.
Properties
IUPAC Name |
N-benzyl-3-(methanesulfonamido)-N,2-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-15(10-7-11-16(13)18-23(3,21)22)17(20)19(2)12-14-8-5-4-6-9-14/h4-11,18H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWIAUZQDYSLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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